molecular formula C16H16N6O2 B2837338 1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2310121-83-4

1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2837338
CAS No.: 2310121-83-4
M. Wt: 324.344
InChI Key: GKRXRNHTRPENKL-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a urea derivative featuring a 2-methoxyphenyl group linked to a triazole-pyridine scaffold. Its structure combines a urea core with a 1,2,3-triazole ring substituted at the 4-position with a pyridin-4-yl group and at the 1-position with a methylurea moiety. This architecture is designed to enhance binding affinity and selectivity in biological systems, particularly in enzyme inhibition (e.g., IDO1) or receptor modulation .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-24-15-5-3-2-4-14(15)19-16(23)18-10-12-11-22(21-20-12)13-6-8-17-9-7-13/h2-9,11H,10H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRXRNHTRPENKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the pyridinyl group: This step often involves a nucleophilic substitution reaction.

    Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like hydroxide ions (OH-) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of a nitro group can yield an amine.

Scientific Research Applications

1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents on the phenyl ring, triazole, or pyridine components, which influence physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound R1: 2-methoxyphenyl; R2: pyridin-4-yl C17H16N6O2 336.35 N/A (Data pending)
BJ50037 (1-(2,6-difluorophenyl) analog) R1: 2,6-difluorophenyl C15H12F2N6O 330.29 Higher lipophilicity; potential kinase inhibition
BJ50045 (1-(3-phenylpropyl) analog) R1: 3-phenylpropyl C18H20N6O 336.39 Enhanced solubility in apolar solvents
7e (1-(4-bromophenyl) analog) R1: 4-bromophenyl; R2: 3-bromobenzyl C17H16Br2N5O 463.97 IDO1 inhibitor (IC50: 0.12 μM)
7f (1-(4-bromophenyl)-3-(3-methoxybenzyl) analog) R1: 4-bromophenyl; R2: 3-methoxybenzyl C17H17BrN5O2 409.26 Moderate IDO1 inhibition (IC50: 0.89 μM)
15a (1-(4-methoxyphenyl) analog) R1: 4-methoxyphenyl; R2: 3-nitrophenyl C19H17N7O4 407.39 Anticancer activity (In vitro: IC50 ~5 μM)
Key Observations:
  • Biological Activity : Compounds with bromophenyl substituents (e.g., 7e) exhibit potent IDO1 inhibition, suggesting halogenation at R1 may boost enzyme affinity .
  • Solubility : Alkyl chains (e.g., BJ50045’s 3-phenylpropyl) improve lipophilicity, whereas pyridine-triazole scaffolds enhance water solubility .

Physicochemical and Crystallographic Data

  • Melting Points : The target compound’s analogs exhibit melting points ranging from 118°C (VI.10, ) to 175°C (VI.11, ), suggesting variability in crystallinity based on substituents .
  • Spectroscopic Data : 1H NMR and HRMS data for analogs like 7e and 7f confirm structural integrity, with characteristic peaks for urea NH (~8.7 ppm) and triazole protons (~8.0 ppm) .
  • Crystallography : SHELXL () is widely used for refining crystal structures of such compounds, enabling precise determination of bond lengths and angles .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea with high yield and purity?

Methodological Answer:
The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by urea linkage formation. Key steps include:

  • Triazole Formation : Reacting a pyridinyl azide with a propargylamine derivative under CuSO₄/sodium ascorbate catalysis in a 1:1 THF/water mixture at 50°C for 16 hours .
  • Urea Coupling : Reacting the triazole intermediate with 2-methoxyphenyl isocyanate in dichloromethane (DCM) with triethylamine as a base at room temperature .
    Critical Parameters :
  • Purity of intermediates (monitored via HPLC).
  • Solvent choice (e.g., DCM minimizes side reactions).
  • Catalyst stoichiometry (excess Cu(I) can reduce yield).

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms the urea linkage (NH peaks at δ 8.5–9.5 ppm) and triazole protons (δ 7.5–8.5 ppm) .
    • 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals from the methoxyphenyl and pyridinyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) .
  • FT-IR : Identifies urea C=O stretch (~1640–1680 cm⁻¹) and triazole C=N vibrations (~1500 cm⁻¹) .

Advanced: How can X-ray crystallography using SHELXL refine the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use a single crystal (≥0.2 mm³) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data up to 0.8 Å resolution .
  • Refinement in SHELXL :
    • Apply the TWIN and BASF commands for handling twinning (common in urea derivatives).
    • Use ISOR restraints for disordered methoxyphenyl groups .
  • Validation : Check R1/wR2 values (<5% for high-quality data) and CheckCIF for geometric outliers .

Advanced: How should researchers address discrepancies in enzymatic inhibition data for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions or target flexibility. Mitigation strategies include:

  • Assay Standardization :
    • Fixed pH (e.g., 7.4 phosphate buffer) and temperature (25°C) to minimize variability .
    • Use a positive control (e.g., staurosporine for kinase assays).
  • Target Validation :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key residues (e.g., pyridinyl-triazole interactions with catalytic lysine) .
    • Validate with site-directed mutagenesis of suspected binding pockets .

Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction :
    • Use SwissADME to estimate logP (lipophilicity) and bioavailability (Rule of Five compliance). Pyridinyl groups often enhance solubility but reduce BBB penetration .
    • ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., urea derivatives may have renal toxicity) .
  • MD Simulations :
    • Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .

Advanced: How can researchers optimize reaction yields when synthesizing analogs with modified aryl groups?

Methodological Answer:

  • DoE (Design of Experiments) : Vary substituents (e.g., electron-withdrawing vs. donating groups) using a 3² factorial design to assess impact on yield .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 16 hours) for triazole formation while maintaining >90% yield .
  • SPR (Surface Plasmon Resonance) : Screen analogs for binding affinity (KD < 100 nM) to prioritize high-potential candidates .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:

  • Kinase Inhibition : The triazole-urea scaffold mimics ATP-binding motifs in kinases (e.g., EGFR, VEGFR) .
  • Epigenetic Modulation : Pyridinyl groups may intercalate DNA or inhibit histone deacetylases (HDACs) .
    Validation Workflow :

In Silico Screening (PDB structures: e.g., 1M17 for EGFR).

In Vitro Kinase Profiling (Eurofins KinaseProfiler® panel).

Advanced: How should crystallographic data be reconciled with DFT-calculated geometries?

Methodological Answer:

  • DFT Optimization : Use B3LYP/6-31G(d) to minimize the gas-phase structure (Gaussian 16). Compare bond lengths/angles with X-ray data .
  • Hirshfeld Analysis : Identify key intermolecular interactions (e.g., C–H···O urea contacts) contributing to crystal packing .
  • RMSD Calculation : Quantify deviations (<0.1 Å for heavy atoms indicates good agreement) .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (30% → 70%) .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours (yield: 70–85%) .
    Purity Check : HPLC (C18 column, 80:20 acetonitrile/water, λ = 254 nm; retention time ~8.2 min) .

Advanced: What strategies resolve conflicting bioactivity data between in vitro and cell-based assays?

Methodological Answer:

  • Membrane Permeability : Measure logD (octanol/water) to assess cellular uptake. Pyridinyl-triazole derivatives often require logD 1–3 for optimal permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated) .
  • Off-Target Profiling : Use a broad-panel kinase assay (e.g., DiscoverX KINOMEscan®) to identify confounding interactions .

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